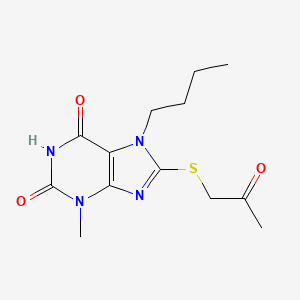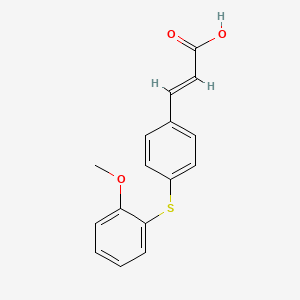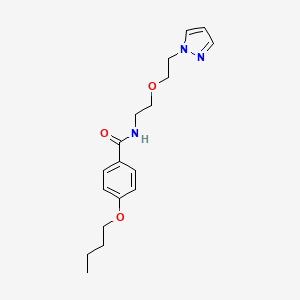
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one” is a complex organic molecule that contains several functional groups, including a pyridine ring and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are synthesized through direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The pyridine ring is a six-membered ring with one nitrogen atom, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The preparation and characterization of novel quinazolinone derivatives have been a subject of research due to their potential in various applications. For example, novel 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones have been synthesized and their fluorescent properties were studied, highlighting the effects of aryl(heteryl) substituents on photophysical properties (Nosova et al., 2012).
Pharmacological Applications
- The search for new therapeutic agents has led to the synthesis of various quinazolinone derivatives, examining their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, some novel 4(3H)-quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties, showing potential as therapeutic agents (Farag et al., 2012).
Material Science and Chemical Properties
- The study of quinazolinone derivatives extends into materials science, where their photophysical and electrochemical properties are investigated for potential use in electronic and photonic applications. For example, electron-withdrawing substituted quinazoline chromophores have been synthesized, and their electrochemical, photophysical, and nonlinear optical properties were explored, demonstrating the influence of electron-withdrawing substituents on their properties (Moshkina et al., 2020).
Antimicrobial Activities
- Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities, with certain compounds showing promising results against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFXNUEFFZPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2891916.png)
![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)

![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)


![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)

![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)